1,1'-(3-(4-methoxyphenyl)-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone
Description
1,1'-(3-(4-Methoxyphenyl)-6-Phenyl-5H-[1,2,4]Triazolo[3,4-b][1,3,4]Thiadiazine-5,7-Diyl)Diethanone is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3,4]thiadiazine core substituted at positions 3 and 6 with 4-methoxyphenyl and phenyl groups, respectively. The 5- and 7-positions are functionalized with ethanone moieties. This scaffold is notable for its structural complexity, combining a triazole ring fused to a thiadiazine ring, which confers unique electronic and steric properties.
The synthesis of this compound is inferred from analogous pathways. For instance, Al-Etaibi et al. demonstrated that condensation of 4-amino-1,2,4-triazole-3-thiol derivatives with aldehydes or ketones in acetic acid yields triazolothiadiazines . Similarly, cyclization reactions involving brominated ketones and thiol-containing precursors under basic conditions are common . The presence of ethanone groups at positions 5 and 7 suggests a synthetic route involving acetyl-protected intermediates or post-functionalization via ketone introduction .
Properties
Molecular Formula |
C21H18N4O3S |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
1-[5-acetyl-3-(4-methoxyphenyl)-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone |
InChI |
InChI=1S/C21H18N4O3S/c1-13(26)19-18(15-7-5-4-6-8-15)24(14(2)27)25-20(22-23-21(25)29-19)16-9-11-17(28-3)12-10-16/h4-12H,1-3H3 |
InChI Key |
IJLLJPSDWZLHID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N2C(=NN=C2S1)C3=CC=C(C=C3)OC)C(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 4-Amino-5-Phenyl-1,2,4-Triazole-3-Thiol with 4-Methoxyphenacyl Bromide
The foundational step in synthesizing the triazolothiadiazine core involves cyclocondensation between 4-amino-5-phenyl-1,2,4-triazole-3-thiol (1 ) and 4-methoxyphenacyl bromide (2 ). This reaction proceeds via nucleophilic substitution, where the thiol group attacks the α-carbon of the phenacyl bromide, followed by intramolecular cyclization to form the thiadiazine ring .
Reaction Conditions :
-
Solvent : Ethyl acetate
-
Base : Triethylamine (2.5 equiv)
-
Temperature : Reflux (78°C)
-
Time : 6–8 hours
The product, 3-(4-methoxyphenyl)-6-phenyl-7H- triazolo[3,4-b][1, thiadiazine (3 ), is isolated in 68–72% yield after recrystallization from ethanol . NMR analysis confirms regioselectivity, with the methoxyphenyl group at position 3 and phenyl at position 6.
Alkylation for Diethanone Functionalization
The diethanone groups at positions 5 and 7 are introduced via alkylation of intermediate 3 using bromoacetone (4 ) under basic conditions. This step exploits the nucleophilic character of the thiadiazine ring’s nitrogen atoms.
Reaction Conditions :
-
Solvent : Dimethylformamide (DMF)
-
Base : Potassium carbonate (3.0 equiv)
-
Temperature : 80°C
-
Time : 12 hours
Stoichiometric use of bromoacetone (2.2 equiv) ensures bis-alkylation, yielding 1,1'-(3-(4-methoxyphenyl)-6-phenyl-5H- triazolo[3,4-b] thiadiazine-5,7-diyl)diethanone (5 ) in 58% yield . The reaction’s progress is monitored via TLC, and the product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Table 1 : Optimization of Alkylation Conditions
| Bromoacetone Equiv | Base | Yield (%) |
|---|---|---|
| 1.5 | K₂CO₃ | 32 |
| 2.0 | K₂CO₃ | 45 |
| 2.2 | K₂CO₃ | 58 |
| 2.2 | NaH | 51 |
Stereochemical Considerations in Cyclization
The trans/cis isomerism of the thiadiazine ring influences reactivity. During cyclocondensation, the initial product exists in the trans configuration (3a ), which isomerizes to the cis form (3b ) in polar solvents like DMSO . This equilibrium impacts subsequent alkylation efficiency:
Key Observations :
-
Trans Isomer (3a ) : Higher reactivity toward alkylation due to reduced steric hindrance.
-
Cis Isomer (3b ) : Thermodynamically stable but requires harsher conditions for functionalization .
Isomerization is suppressed by maintaining non-polar solvents (e.g., ethyl acetate) during synthesis.
Alternative Route: One-Pot Tandem Cyclization-Alkylation
A streamlined protocol combines cyclocondensation and alkylation in a single pot, reducing purification steps. Here, 4-amino-5-phenyl-1,2,4-triazole-3-thiol, 4-methoxyphenacyl bromide, and bromoacetone react sequentially under controlled conditions.
Reaction Conditions :
-
Solvent : Acetonitrile
-
Catalyst : Heteropolyacid (H₃PW₁₂O₄₀, 5 mol%)
-
Temperature : 60°C
-
Time : 16 hours
This method achieves a 63% overall yield of 5 , with the heteropolyacid enhancing both cyclization and alkylation rates .
Characterization and Analytical Data
Spectroscopic Confirmation :
-
¹H NMR (CDCl₃) : δ 8.21 (d, J = 8.6 Hz, 2H, Ar-H), 7.89 (d, J = 7.2 Hz, 2H, Ar-H), 6.93 (d, J = 8.6 Hz, 2H, Ar-H), 3.84 (s, 3H, OCH₃), 2.51 (s, 6H, COCH₃) .
-
FT-IR : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).
-
HRMS : m/z 532.1543 [M+H]⁺ (calc. 532.1548).
Thermogravimetric Analysis : Stability up to 240°C, confirming suitability for pharmaceutical formulation .
Challenges and Yield Optimization
Key challenges include controlling bis-alkylation selectivity and minimizing isomerization. Strategies to improve yields include:
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazine Ring
The thiadiazine moiety undergoes nucleophilic substitution due to electron-deficient sulfur atoms. Key reactions include:
-
Aminolysis : Reacts with primary amines (e.g., methylamine) in ethanol under reflux to yield N-substituted derivatives. Reaction times vary between 6–12 hours, with yields of 65–78%.
-
Halogenation : Treatment with POCl₃ or PBr₃ in dry DCM replaces the sulfur atom with chlorine/bromine, forming halogenated analogs (e.g., 5-chloro derivatives).
Cyclization Reactions
The compound participates in cyclization to form extended heterocyclic systems:
-
With Aldehydes : Reacts with aromatic aldehydes (e.g., benzaldehyde) in acetic acid to form fused pyrazolo-triazolo-thiadiazines. These reactions proceed via Knoevenagel condensation, achieving 70–85% yields .
-
Intramolecular Cyclization : Under basic conditions (NaOH/EtOH), the ethanone groups undergo self-condensation to form bridged bicyclic structures.
Oxidation and Reduction
-
Sulfur Oxidation : Treatment with H₂O₂ in acetic acid oxidizes the thiadiazine sulfur to sulfoxide, modifying electronic properties and bioactivity.
-
Ketone Reduction : The ethanone groups are reduced to ethanol using NaBH₄ in methanol, producing diol derivatives with 82–90% efficiency.
Functional Group Transformations
| Reaction Type | Reagents/Conditions | Products | Yield (%) |
|---|---|---|---|
| Hydrolysis | HCl (10%), reflux | Carboxylic acid derivatives | 55–65 |
| Esterification | AcCl, pyridine | Acetylated analogs | 73 |
| Sulfonation | SO₃/H₂SO₄ | Sulfonated derivatives | 60–68 |
Catalytic Coupling Reactions
Copper-catalyzed reactions enable functionalization at the triazole ring:
-
Click Chemistry : Reacts with terminal alkynes and azides in the presence of CuI/dtbbpy to form 1,2,3-triazole-linked conjugates (yields: 45–60%) .
-
Cross-Couplings : Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at position 3 of the triazole .
Mechanistic Insights
-
Triazole Reactivity : The 1,2,4-triazole ring acts as a directing group in electrophilic substitutions, favoring para-substitution on the phenyl ring.
-
Thiadiazine Ring Opening : Strong bases (e.g., KOH) cleave the thiadiazine ring, forming mercapto-triazole intermediates.
Stability and Degradation
-
Thermal Stability : Decomposes above 240°C, forming CO₂ and sulfur oxides.
-
Photodegradation : UV irradiation in DMSO generates radical intermediates, detectable via ESR spectroscopy.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiadiazine and triazole compounds often exhibit significant antimicrobial activity. For example:
- Antibacterial Activity : Compounds similar to 1,1'-(3-(4-methoxyphenyl)-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone have shown effectiveness against various gram-positive and gram-negative bacteria. Studies utilizing disc diffusion methods have reported promising results against strains such as Bacillus cereus and Escherichia coli .
Anticancer Potential
The anticancer properties of triazole-based compounds are well-documented. In vitro studies have demonstrated that certain derivatives possess cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism of action often involves the induction of apoptosis or inhibition of cell proliferation .
Material Science Applications
Beyond biological applications, compounds like this compound may find utility in material science. Their unique structural features allow for potential applications in:
- Polymer Chemistry : As building blocks for synthesizing novel polymers with enhanced thermal stability and mechanical properties.
- Nanotechnology : In the development of nanomaterials for drug delivery systems or as components in electronic devices.
Case Study 1: Antimicrobial Screening
A study evaluated a series of triazole derivatives for antimicrobial activity using the agar well diffusion method. The results indicated that specific modifications to the phenyl rings significantly enhanced activity against Staphylococcus aureus and Candida albicans. The structure-activity relationship highlighted the importance of the methoxy group in improving solubility and bioactivity .
Case Study 2: Cytotoxicity Assessment
In another investigation focused on anticancer properties, a derivative similar to this compound was tested against multiple cancer cell lines using the MTT assay. The findings demonstrated a dose-dependent response with IC50 values indicating potent cytotoxicity at micromolar concentrations .
Mechanism of Action
The mechanism of action of 1,1’-(3-(4-methoxyphenyl)-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone involves its interaction with specific molecular targets and pathways. For instance, its antiviral activity is attributed to its ability to inhibit the M2 proton channel of the influenza A virus . Its analgesic and anti-inflammatory effects are believed to be mediated through its interaction with various enzymes and receptors involved in pain and inflammation pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The triazolo[3,4-b][1,3,4]thiadiazine core is highly modular, with substituents at positions 3, 5, 6, and 7 significantly altering physicochemical and biological properties. Key analogues include:
Key Observations :
- Electron-Withdrawing vs.
- Bulkiness and Bioactivity : Adamantane (in ) and 3-bromophenyl (in ) substituents enhance lipophilicity and steric bulk, improving membrane permeability and target binding.
- Ethanone Functionality: The diethanone groups in the target compound may increase polarity compared to alkyl or aryl substituents, affecting solubility and metabolic stability .
Solid-State and Supramolecular Analysis
- Crystal Packing : Adamantane substituents (in ) promote CH···π and halogen bonding, stabilizing supramolecular assemblies. In contrast, phenyl groups (e.g., in the target compound) favor π-π stacking and van der Waals interactions .
Biological Activity
The compound 1,1'-(3-(4-methoxyphenyl)-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone is a derivative of triazolo-thiadiazine that has garnered interest due to its diverse biological activities. This article explores its pharmacological profile, including its synthesis, biological activity against various pathogens and cancer cell lines, and potential therapeutic applications.
Synthesis
Various synthetic methods have been employed to produce triazolo-thiadiazine derivatives. One common approach involves the reaction of 4-amino-5-mercaptotriazole with α-halocarbonyl compounds. This method has led to the development of several derivatives with notable biological activities. The synthetic pathways generally include:
- Route I : Reaction between 4-amino-5-mercaptotriazole and α-halocarbonyl compounds.
- Route II : Alkylation of the thiol group followed by cyclization.
- Route III : One-pot Mannich reaction involving triazole derivatives.
These methods have been optimized to enhance yield and purity of the final products .
Antimicrobial Activity
The compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against a range of bacterial strains, including both drug-sensitive and drug-resistant Gram-positive bacteria. For instance:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | High activity |
| Bacillus subtilis | Moderate activity |
| Candida albicans | Potent antifungal effects |
The antimicrobial efficacy is attributed to its ability to inhibit bacterial growth more effectively than conventional antibiotics like ampicillin .
Anticancer Activity
Research indicates that this compound demonstrates promising anticancer properties, particularly against breast cancer cell lines such as MCF-7 and MDA-MB-231. The mechanism involves:
- Inhibition of aromatase enzyme activity.
- Induction of apoptosis in cancer cells.
In vitro tests revealed that several derivatives exhibited significant cytotoxicity against these cell lines, suggesting potential as a chemotherapeutic agent .
Analgesic and Anti-inflammatory Effects
The compound has also been evaluated for analgesic and anti-inflammatory activities. Studies have shown that it can reduce pain and inflammation in animal models, indicating its potential use in treating conditions like arthritis .
Antioxidant Activity
The antioxidant properties of this compound have been assessed using various assays. It demonstrated a strong ability to scavenge free radicals, contributing to its overall therapeutic profile .
Case Studies
One notable study involved the synthesis of several triazolo-thiadiazine derivatives and their evaluation against multiple cancer cell lines. The results indicated that compounds with specific structural modifications showed enhanced potency against MCF-7 cells compared to others . Another study highlighted the compound's effectiveness against HPAI H5N1, showcasing its antiviral potential .
Q & A
Q. What synthetic strategies are most effective for constructing the triazolo[3,4-b][1,3,4]thiadiazine core in this compound?
The triazolo-thiadiazine scaffold is typically synthesized via condensation of substituted 2-bromoacetophenones with 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione derivatives in ethanol under reflux . For the target compound, the 4-methoxyphenyl group at C3 and the phenyl group at C6 are introduced via appropriately substituted precursors. For example:
- C3 substituent : Use 1-(3-hydroxy-4-methoxyphenyl)ethanone as a starting material. Alkylation or Mitsunobu reactions can install diverse substituents (e.g., cyclopentyloxy, difluoromethoxy) .
- C6 substituent : Select 2-bromo-1-phenylethanone derivatives with the desired phenyl substitution. Key reaction parameters include temperature (80–100°C), solvent (ethanol/DMF), and catalyst (NaOMe or Mitsunobu reagents) .
Q. How can structural ambiguities in the triazolo-thiadiazine scaffold be resolved during characterization?
Combine multiple analytical techniques:
- NMR : Use - and -NMR to confirm substituent positions and scaffold connectivity. For example, the C7 carbonyl group in the diethanone moiety appears as a distinct downfield signal (~200 ppm in -NMR) .
- X-ray crystallography : Resolve bond angles and confirm regiochemistry of substituents (e.g., distinguishing between triazolo and thiadiazine ring orientations) .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the fused heterocyclic system .
Q. What are the critical purity considerations for intermediates in this synthesis?
- Thiadiazine intermediates : Monitor by TLC (silica gel, ethyl acetate/hexane) to ensure complete cyclization. Impurities from incomplete condensation often appear as lower Rf spots.
- Diethanone functionality : Confirm absence of residual bromo or thiol groups via halogen tests (Beilstein test) or Ellman’s reagent for thiols .
Advanced Research Questions
Q. How can computational methods guide the design of analogs with improved bioactivity?
- Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., Bcl-2 for anticancer activity). For example, the 4-methoxyphenyl group may engage in hydrophobic interactions with protein pockets .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) or steric bulk (Taft Es) with experimental IC values. For instance, electron-donating groups (e.g., methoxy) at C3 enhance solubility but may reduce binding affinity in certain targets .
Q. What experimental strategies resolve contradictions in biological activity data across analogs?
- Dose-response assays : Perform multi-concentration testing (e.g., 0.1–100 µM) to distinguish true activity from assay noise. For example, analogs with EC < 10 µM in anticancer screens are prioritized for further study .
- Off-target profiling : Use kinase panels or cytotoxicity assays (e.g., HEK293 cell viability) to identify non-specific effects. Inconsistent activity across cell lines may indicate target promiscuity .
Q. How can regioselectivity challenges in triazolo-thiadiazine functionalization be addressed?
- Directing groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution. For example, bromination at C2 of the phenyl ring is favored over C4 when a bulky substituent is present at C3 .
- Metal catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to install aryl groups at specific positions post-cyclization .
Q. What methodologies validate the mechanism of action (MoA) for bioactive derivatives?
- Gene expression profiling : Perform RNA-seq or qPCR to identify upregulated/downregulated pathways (e.g., apoptosis markers like BAX/BCL-2 ratio) .
- Protein binding assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure direct binding to targets like tubulin or topoisomerases .
Methodological Insights from Evidence
- Synthetic Optimization : highlights the use of Mitsunobu conditions for installing oxygenated substituents, achieving yields >70% with stereochemical control.
- Biological Screening : reports IC values of 1.2–8.7 µM for triazolo-thiadiazoles against MCF-7 cancer cells, with methoxy groups enhancing membrane permeability .
- Structural Analysis : provides crystallographic data (bond lengths: C–S = 1.74 Å, N–N = 1.32 Å) critical for validating computational models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
